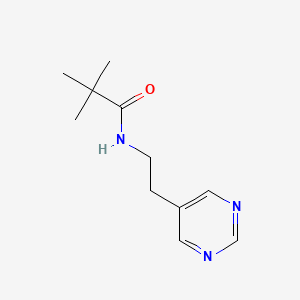![molecular formula C9H18ClNO2 B2614547 (1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride CAS No. 2173996-72-8](/img/structure/B2614547.png)
(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride” is a chemical compound with the molecular formula C8H16ClNO . It is also known as “{6-azaspiro[2.5]octan-1-yl}methanol hydrochloride” and has a molecular weight of 177.67 .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wirkmechanismus
(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride works by blocking the reuptake of serotonin and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in a reduction of depressive symptoms and an improvement in mood.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the brain. It has been found to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It also has an affinity for various receptors in the brain, including the alpha-adrenergic, serotonin, and dopamine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride in lab experiments is its well-established mechanism of action and therapeutic effects. It has been extensively studied and its effects are well-documented. However, one limitation is its potential for side effects, which can vary depending on the individual.
Zukünftige Richtungen
1. Further research on the potential use of (1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride in combination with other psychiatric medications.
2. Studies on the long-term effects of this compound use.
3. Exploration of the potential use of this compound in the treatment of other psychiatric disorders.
4. Investigation of the effects of this compound on neurotransmitter systems in the brain.
5. Development of new formulations of this compound with improved efficacy and reduced side effects.
Synthesemethoden
(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride is synthesized by the reaction of 8-chlorotheophylline and 2-chlorobenzoic acid in the presence of sodium hydroxide. The resulting intermediate is then reacted with 2-(dimethylamino)ethyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride has been extensively studied for its therapeutic effects on various psychiatric disorders, including depression, bipolar disorder, and schizophrenia. It has been shown to be effective in reducing symptoms such as anxiety, irritability, and mood swings.
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(aminomethyl)-6-oxaspiro[2.5]octan-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-6-9(7-11)5-8(9)1-3-12-4-2-8;/h11H,1-7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVAULFPRIONRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2(CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2614464.png)
![2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2614465.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide](/img/structure/B2614467.png)


![3-[(3,4-Dichlorophenyl)amino]propanenitrile](/img/structure/B2614474.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B2614475.png)

![8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614477.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2614478.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2614480.png)

![Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2614483.png)
